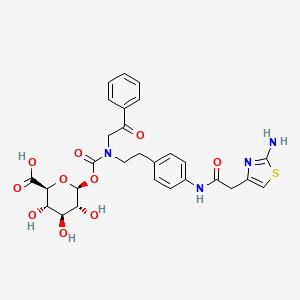

Mirabegron (m12)

Description

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-phenacylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O10S/c29-27-31-18(14-43-27)12-20(34)30-17-8-6-15(7-9-17)10-11-32(13-19(33)16-4-2-1-3-5-16)28(40)42-26-23(37)21(35)22(36)24(41-26)25(38)39/h1-9,14,21-24,26,35-37H,10-13H2,(H2,29,31)(H,30,34)(H,38,39)/t21-,22-,23+,24-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQGNAYBJXXZGU-AMWBNRJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365244-66-1 | |

| Record name | YM-538858 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YM-538858 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B7762GTP4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Mirabegron involves several key steps:

Reduction: This intermediate is then reduced to form ®-2-[2’-(4-nitrophenyl)ethyl]amino]-1-phenylethanol.

Further Reduction: The compound is further reduced to obtain ®-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol.

Final Amide Condensation: The final step involves reacting this compound with a thiazole derivative to yield Mirabegron.

Industrial Production Methods

Industrial production of Mirabegron typically involves optimizing these synthetic routes to ensure high yield and purity. For instance, using p-nitrophenethylamine hydrochloride, ®-mandelic acid, and 2-aminothiazole-4-acetic acid as starting materials, the target product can be obtained through four steps of amide condensation, carbonyl reduction, nitro reduction, and amide condensation, followed by one-step purification .

Analyse Des Réactions Chimiques

Types of Reactions

Mirabegron undergoes several types of chemical reactions, including:

Hydrolysis: Mirabegron can be hydrolyzed by butyrylcholinesterase, an enzyme that breaks down arylacylamide substrates.

Oxidation and Reduction: The synthesis of Mirabegron involves multiple reduction steps to convert nitro groups to amines.

Common Reagents and Conditions

Reducing Agents: Common reducing agents used in the synthesis of Mirabegron include hydrogen gas and palladium on carbon.

Solvents: Solvents such as toluene and methanol are frequently used in the reaction steps.

Major Products

The major product formed from these reactions is Mirabegron itself, with high purity achieved through careful control of reaction conditions and purification steps .

Applications De Recherche Scientifique

Mirabegron has a wide range of scientific research applications:

Mécanisme D'action

Mirabegron exerts its effects by activating beta-3 adrenergic receptors in the bladder. This activation leads to the relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, thereby increasing bladder capacity . The selectivity of Mirabegron for beta-3 adrenergic receptors over beta-1 and beta-2 receptors minimizes cardiovascular side effects .

Comparaison Avec Des Composés Similaires

Comparison with Antimuscarinic Agents

Antimuscarinics (e.g., solifenacin, tolterodine) are first-line OAB therapies but are associated with side effects like dry mouth, constipation, and cognitive dysfunction due to their non-selective muscarinic receptor blockade.

Comparison with Vibegron

Vibegron, a newer β3-adrenergic agonist, shares mirabegron’s mechanism but exhibits differences in onset and efficacy:

- Onset of Action : Vibegron demonstrates significant improvement in total incontinence episodes by week 4 versus mirabegron (25 mg and 50 mg) and tolterodine, suggesting faster symptom relief .

- Long-Term Efficacy : At 52 weeks, vibegron shows greater improvement in volume voided compared to mirabegron 50 mg, though micturition frequency reductions are similar .

- Safety : Both drugs have comparable adverse event (AE) rates, with hypertension being the most common AE for mirabegron (6.1% vs. 6.6% placebo) .

Table 2: Vibegron vs. Mirabegron (Key Metrics)

| Parameter | Vibegron 75 mg | Mirabegron 50 mg |

|---|---|---|

| Incontinence Reduction (Week 4) | 2.1 episodes | 1.7 episodes |

| Volume Voided (Week 52) | +35 mL | +25 mL |

| Hypertension Incidence | 4.9% | 6.1% |

| Dry Mouth Incidence | 0.8% | 0.9% |

Combination Therapy with Solifenacin

Combining mirabegron with solifenacin (an antimuscarinic) enhances efficacy without significantly increasing AEs:

- Efficacy: Combination therapy reduces daily incontinence episodes by 2.3 versus 1.7 with monotherapy .

- Safety: AE rates (e.g., dry mouth: 2.1%) remain comparable to monotherapy and placebo .

Activité Biologique

Mirabegron, a selective β3-adrenoceptor agonist, is primarily utilized in the treatment of overactive bladder (OAB). Its mechanism of action involves the relaxation of detrusor smooth muscle, leading to increased bladder capacity and reduced urinary frequency. This article presents a comprehensive overview of the biological activity of Mirabegron, supported by data tables, case studies, and detailed research findings.

Mirabegron selectively binds to β3-adrenoceptors with a significantly higher affinity than β1 and β2 receptors. The half-maximal effective concentration (EC50) for human β3 receptors is approximately 21 nM, which is about 1000 times lower than that for β1 and β2 receptors . This selectivity is crucial for its therapeutic effects in OAB without significantly affecting heart rate or contractility, which are mediated by β1 and β2 receptors.

Table 1: Receptor Affinity of Mirabegron

| Receptor Type | EC50 (nM) | Selectivity |

|---|---|---|

| β3 | 21 | High |

| β2 | ~20,000 | Low |

| β1 | ~20,000 | Low |

Pharmacokinetics

Mirabegron exhibits favorable pharmacokinetic properties, including:

- Absorption : Rapidly absorbed after oral administration with a Tmax of 3-4 hours.

- Bioavailability : Approximately 29% at a 25 mg dose and 35% at a 50 mg dose; higher in women compared to men .

- Volume of Distribution : Approximately 1670 liters, indicating extensive distribution throughout the body.

- Half-Life : Approximately 50 hours, allowing for once-daily dosing .

Clinical Efficacy

Multiple clinical trials have established the efficacy of Mirabegron in reducing symptoms associated with OAB.

Phase II and III Trials

- Phase II Trials : Showed significant reductions in micturition frequency and urgency episodes compared to placebo .

- Phase III Trials : Involved large-scale multinational studies demonstrating that both 50 mg and 100 mg doses effectively improved coprimary efficacy endpoints versus placebo in antimuscarinic treatment-naïve patients .

Table 2: Summary of Clinical Trial Findings

| Study Type | Dose (mg) | Reduction in Micturition Frequency (%) | Improvement in Volume Voided per Micturition |

|---|---|---|---|

| Phase II | 100 | -17 | Significant |

| Phase III | 50 | -18 | Significant |

| Phase III | 100 | -18 | Significant |

Safety Profile

The safety profile of Mirabegron has been evaluated across various studies. The incidence of treatment-emergent adverse effects is comparable to traditional antimuscarinics but with a notably lower incidence of dry mouth . However, cardiovascular effects and potential drug-drug interactions warrant careful monitoring.

- Adverse Effects : Commonly reported effects include hypertension, headache, and urinary tract infections.

- Drug Interactions : Minimal interactions with other medications have been observed; however, caution is advised when co-administering with drugs metabolized by CYP3A4 .

Case Studies

Several case studies highlight the real-world application of Mirabegron:

- Case Study A : A patient with refractory OAB symptoms experienced a significant reduction in urgency episodes after switching from antimuscarinic therapy to Mirabegron.

- Case Study B : In older adults, Mirabegron was well-tolerated with minimal side effects compared to traditional therapies.

Q & A

Q. What experimental models are commonly used to evaluate Mirabegron’s efficacy in overactive bladder (OAB) research?

Mirabegron’s efficacy in OAB is typically assessed through randomized, double-blind, placebo-controlled trials (RCTs) with primary endpoints such as reductions in daily micturitions, incontinence episodes, and urgency. Bladder diaries and urodynamic assessments (e.g., post-void residual volume) are standard tools. Secondary endpoints include patient-reported outcomes (e.g., quality of life surveys) and safety profiles (e.g., adverse event rates). Phase III trials often incorporate 12-week efficacy evaluations, with extension studies assessing long-term outcomes .

Q. How is Mirabegron’s β3-adrenergic receptor (β3-AR) agonism mechanistically linked to metabolic improvements in preclinical studies?

Mirabegron activates β3-ARs in adipose tissue, stimulating lipolysis in white adipose tissue (WAT) and promoting "beiging" of subcutaneous WAT. This increases mitochondrial uncoupling protein 1 (UCP1) expression, enhancing energy expenditure. In skeletal muscle, β3-AR activation indirectly improves oxidative capacity via adipokine signaling (e.g., adiponectin). Preclinical models use differentiated human adipocytes and muscle cell cultures to isolate these effects .

Q. What are the standard methodologies for assessing Mirabegron’s cardiovascular (CV) safety in clinical trials?

CV safety is evaluated through prospective monitoring of adverse events (e.g., hypertension, tachycardia) and vital signs (blood pressure, pulse rate). Large cohort studies employ propensity score-matched analyses to compare CV outcomes (e.g., myocardial infarction, stroke) between Mirabegron and antimuscarinics. Replication studies using databases like Truven MarketScan validate findings via Cox proportional hazards models .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in cardiovascular risk findings between observational studies and RCTs involving Mirabegron?

Discrepancies arise from residual confounding in observational data (e.g., smoking, obesity). To address this, apply sensitivity analyses to quantify potential bias (e.g., <9% bias for obesity in CV studies) and replicate results across independent databases. RCTs, while gold standard, may lack real-world heterogeneity; thus, triangulating evidence from both designs is critical .

Q. What experimental design considerations are essential for evaluating Mirabegron’s metabolic effects in human trials?

Key considerations include:

- Imaging : Use [¹⁸F]-FDG PET/CT to quantify brown adipose tissue (BAT) activation .

- Metabolic assays : Euglycemic clamps for insulin sensitivity and intravenous glucose tolerance tests for β-cell function .

- Biomarkers : Measure plasma adiponectin, HDL cholesterol, and bile acids to assess systemic metabolic shifts .

- Population stratification : Enroll ethnically diverse cohorts to account for variability in BAT activity .

Q. How can indirect treatment comparisons (ITCs) address limitations in head-to-head trials comparing Mirabegron with newer β3-AR agonists like Vibegron?

ITCs use network meta-analyses to pool data from placebo- or active-controlled trials, adjusting for differences in study design (e.g., follow-up duration, dosing). For example, week-4 data from Vibegron trials can be aligned with Mirabegron’s earliest mutual timepoints. Heterogeneity is minimized by matching inclusion criteria (e.g., OAB severity) and statistical methods (e.g., frequentist frameworks) .

Q. What methodologies optimize real-world adherence and persistence studies for Mirabegron in elderly populations?

Retrospective cohort studies using prescription databases should define adherence via proportion of days covered (PDC ≥80%) and persistence as continuous use without ≥30-day gaps. Stratify analyses by age subgroups (e.g., 65–74 vs. ≥75 years) and adjust for polypharmacy. Phase IV trials like PILLAR provide benchmarks for safety tolerability in elderly cohorts .

Q. How should researchers design stability studies to support patent claims for Mirabegron formulations?

Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) to assess degradation products. Include harsh condition tests (e.g., photostability per ICH Q1B) and correlate results with patent specification claims. Legal viability requires aligning experimental parameters (e.g., preservation stability) with disclosed effects in the patent .

Q. What statistical approaches are effective for analyzing Mirabegron’s dose-response relationships in phase II/III trials?

Use mixed-effects models to account for inter-patient variability in dose-escalation studies. For non-linear responses, apply Emax models to estimate maximal efficacy (e.g., reduction in incontinence episodes). Subgroup analyses (e.g., BMI, baseline HbA1c) identify differential dosing effects in metabolic studies .

Q. How can transcriptomic profiling elucidate Mirabegron’s tissue-specific effects in adipose and muscle tissues?

Perform RNA sequencing on biopsies from clinical trials to identify β3-AR-mediated pathways (e.g., WAT fibrotic gene downregulation, muscle PGC1α upregulation). Validate findings via qPCR and in vitro assays using primary adipocytes treated with Mirabegron-conditioned media. Integrate data with metabolomics to map systemic metabolic networks .

Methodological Notes

- Referencing Standards : Cite clinical trial registrations (e.g., NCT03049462) and adhere to journal guidelines (e.g., Beilstein Journal’s experimental reproducibility criteria) .

- Data Contradiction : Use meta-regression to explore heterogeneity in pooled analyses (e.g., varying Mirabegron doses across studies) .

- Ethical Compliance : Ensure IRB approval for human studies, particularly when vulnerable populations (e.g., elderly) are enrolled .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.